BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE
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Overview
Description
BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the reaction of benzaldehyde with 3-chloro-2-pyrazinylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for hydrazones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted pyrazines, and oxides. These products can have significant biological and chemical properties .
Scientific Research Applications
BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and cytotoxic activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE include other hydrazone derivatives such as:
- BENZALDEHYDE 2-HYDROXYBENZALDEHYDE HYDRAZONE
- BENZALDEHYDE 4-NITROBENZALDEHYDE HYDRAZONE
- BENZALDEHYDE 3-METHOXYBENZALDEHYDE HYDRAZONE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-pyrazinyl group enhances its reactivity and potential biological activities compared to other hydrazone derivatives .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-chloropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-11(14-7-6-13-10)16-15-8-9-4-2-1-3-5-9/h1-8H,(H,14,16)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCCFOYYBIYAJ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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